(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone
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Overview
Description
(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a phenyl ring substituted with methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-(propane-1-sulfonyl)-piperazine. This can be achieved by reacting piperazine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
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Coupling with the Phenyl Ring: : The next step involves the coupling of the prepared piperazine derivative with 3,5-dimethoxybenzoyl chloride. This reaction is typically carried out in an organic solvent like dichloromethane, using a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones under strong oxidative conditions.
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Reduction: : The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as demethylation using boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boron tribromide (BBr3) for demethylation.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Phenols or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperazine derivatives are known for their activity in the central nervous system, and this compound could be investigated for its potential as a drug candidate for neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The methoxy groups on the phenyl ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone: Similar structure but with methoxy groups at different positions.
(3,5-Dimethoxy-phenyl)-[4-(butane-1-sulfonyl)-piperazin-1-yl]-methanone: Similar structure but with a different sulfonyl group.
Uniqueness
(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone is unique due to the specific positioning of the methoxy groups and the propane-1-sulfonyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H24N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H24N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)16(19)13-10-14(22-2)12-15(11-13)23-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
QAZQPAUGQVCESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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